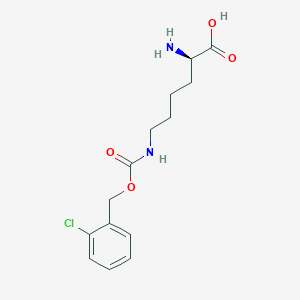
(S)-2,5-Bis(((benzyloxy)carbonyl)amino)pentanoic acid
Overview
Description
“(S)-2,5-Bis(((benzyloxy)carbonyl)amino)pentanoic acid” is an organic compound with the molecular formula C18H26N2O6 . It is a solid substance at room temperature . The compound is also known as Cbz-Orn(Boc)-OH .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H26N2O6/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 . This code provides a way to represent the molecule’s structure using text, and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 366.41 . It is a solid at room temperature and should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
- This compound can be used for pharmaceutical testing . However, the specific applications in this field are not detailed in the source.
- The compound is listed under Z Amino Acids - Orn, which suggests it could be used in peptide synthesis . Peptide synthesis is the production of peptides, which are organic compounds in which multiple amino acids are linked via peptide bonds. The process is used in a wide range of applications in medicinal chemistry, drug discovery, and the development of new materials and biotechnology products.
- While not directly mentioned, the compound’s structure suggests it could potentially be involved in benzylic oxidations and reductions . These are chemical reactions that involve the oxidation or reduction of a benzyl group, which is a functional group consisting of a phenyl group (a six-membered aromatic ring) attached to a CH2 group.
Pharmaceutical Testing
Peptide Synthesis
Benzylic Oxidations and Reductions
- This compound can be used for pharmaceutical testing . However, the specific applications in this field are not detailed in the source.
- The compound is listed under Z Amino Acids - Orn, which suggests it could be used in peptide synthesis . Peptide synthesis is the production of peptides, which are organic compounds in which multiple amino acids are linked via peptide bonds. The process is used in a wide range of applications in medicinal chemistry, drug discovery, and the development of new materials and biotechnology products.
- It is commonly used in medical research for its potential therapeutic effects . The specific therapeutic effects and methods of application are not detailed in the source.
- This compound is used in industrial research for its use in manufacturing processes . The specific manufacturing processes and methods of application are not detailed in the source.
- As a synthetic compound that belongs to the class of amino acids, it could be used in various chemical research applications .
- While not directly mentioned, the compound’s structure suggests it could potentially be involved in benzylic oxidations and reductions . These are chemical reactions that involve the oxidation or reduction of a benzyl group, which is a functional group consisting of a phenyl group (a six-membered aromatic ring) attached to a CH2 group.
Pharmaceutical Testing
Peptide Synthesis
Medical Research
Industrial Research
Chemical Research
Benzylic Oxidations and Reductions
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
(2S)-2,5-bis(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6/c24-19(25)18(23-21(27)29-15-17-10-5-2-6-11-17)12-7-13-22-20(26)28-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,22,26)(H,23,27)(H,24,25)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBENHRFIEOLOJJ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,5-Bis(((benzyloxy)carbonyl)amino)pentanoic acid | |
CAS RN |
2274-58-0 | |
| Record name | N2,N5-Bis[(phenylmethoxy)carbonyl]-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2274-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2,N5-dibenzyloxycarbonyl-L-ornithine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















